molecular formula C5H12S B1581413 Butyl methyl sulfide CAS No. 628-29-5

Butyl methyl sulfide

Cat. No.: B1581413
CAS No.: 628-29-5
M. Wt: 104.22 g/mol
InChI Key: WCXXISMIJBRDQK-UHFFFAOYSA-N
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Description

Butyl methyl sulfide is an organic sulfur compound with the chemical formula C5H12S. It is a sulfide, which means it contains a sulfur atom bonded to two carbon atoms. This compound is known for its distinctive odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl methyl sulfide can be synthesized through the reaction of a thiolate ion with a primary or secondary alkyl halide. The thiolate ion is typically generated by treating a thiol with a base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, similar to the Williamson ether synthesis .

Industrial Production Methods: In industrial settings, this compound is produced by reacting butyl chloride with sodium methyl sulfide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Butyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Alkyl halides and thiolate ions are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkylated sulfides.

Scientific Research Applications

Butyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl methyl sulfide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This property makes it useful in organic synthesis and various industrial applications .

Comparison with Similar Compounds

    Ethyl methyl sulfide: Similar structure but with an ethyl group instead of a butyl group.

    Dimethyl sulfide: Contains two methyl groups bonded to sulfur.

    Butyl ethyl sulfide: Contains a butyl group and an ethyl group bonded to sulfur.

Uniqueness: Butyl methyl sulfide is unique due to its specific combination of butyl and methyl groups, which gives it distinct chemical properties and applications compared to other sulfides .

Properties

IUPAC Name

1-methylsulfanylbutane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXISMIJBRDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12S
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DSSTOX Substance ID

DTXSID0060852
Record name Butane, 1-(methylthio)-
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Molecular Weight

104.22 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Butyl methyl sulfide
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CAS No.

628-29-5
Record name Butyl methyl sulfide
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Record name Butyl methyl sulfide
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Record name Butane, 1-(methylthio)-
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Record name Butane, 1-(methylthio)-
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Record name Butyl methyl sulphide
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Record name BUTYL METHYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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